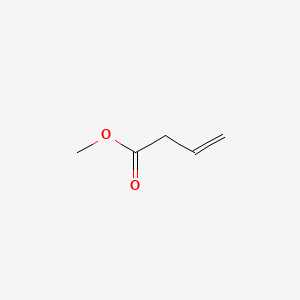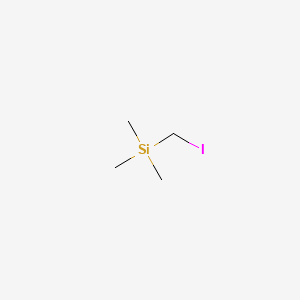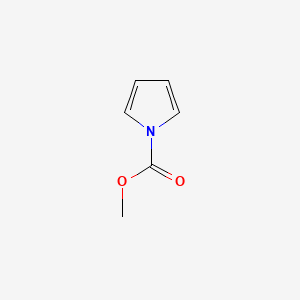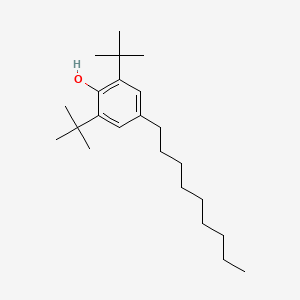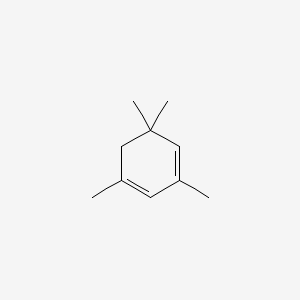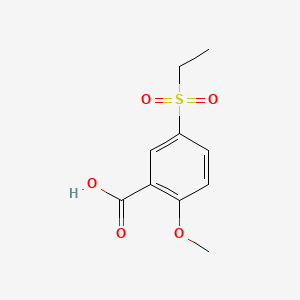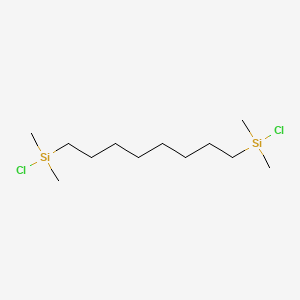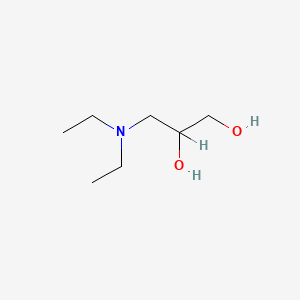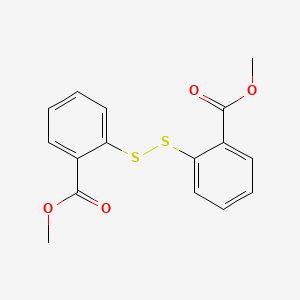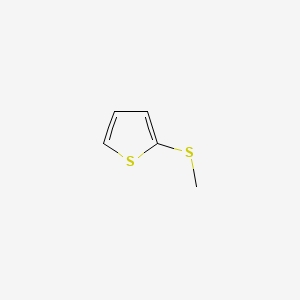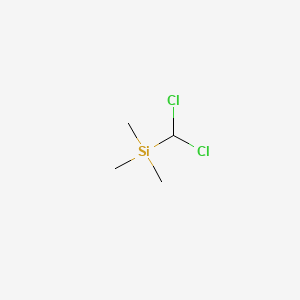
1,1-双(三氯硅基甲基)乙烯
描述
1,1-Bis(trichlorosilylmethyl)ethylene is a chemical intermediate . It is a liquid substance with the formula C4H6Cl6Si2 . It is also known as (2-Methylene-1,3-propanediyl)bis[trichlorosilane] and belongs to the organochlorosilane chemical family .
Molecular Structure Analysis
The molecular formula of 1,1-Bis(trichlorosilylmethyl)ethylene is C4H6Cl6Si2 . This compound has a molecular weight of 322.97900 .
Chemical Reactions Analysis
1,1-Bis(trichlorosilylmethyl)ethylene reacts violently with water . It’s important to handle this chemical with care to avoid dangerous reactions.
Physical And Chemical Properties Analysis
1,1-Bis(trichlorosilylmethyl)ethylene is a liquid at room temperature . It has a density of 1.4 g/mL at 25ºC . The boiling point is 128-131ºC at 16 mm Hg .
科学研究应用
聚合和催化
乙烯聚合:1,1-双(三氯硅基甲基)乙烯在乙烯的聚合中发挥作用。这个过程在生产具有不同分子量分布的聚乙烯中至关重要,这对于制造各种聚合物产品至关重要。在这个过程中使用的催化剂溶液可以回收利用,增强活性,并导致产生具有双峰分子量分布的聚乙烯,表明形成了非均匀活性中心 (Pinheiro, Mauler, & Souza, 2001)。
共聚合中的催化:在共聚合领域,特别是对于乙烯和丙烯,与1,1-双(三氯硅基甲基)乙烯相关的化合物被用作催化剂。这种应用对于生产具有独特弹性特性的弹性聚丙烯至关重要。添加少量乙烯会显著增加聚合速率,这不能完全通过乙烯插入速率更快来解释,但可能是由于乙烯激活了休眠的催化剂位点 (Kravchenko & Waymouth, 1998)。
使用新型配合物的乙烯聚合:在另一个应用中,由甲基铝氧烷活化的钽(V)氨基吡啶配合物被用于乙烯的聚合。这些配合物显示出与金属茂相当的活性,表明它们作为替代催化系统的潜力。在这个过程中产生的聚乙烯的分子量在60,000到200,000之间,具有相对窄的分子量分布 (Hakala, Löfgren, Polamo, & Leskelä, 1997)。
环境和健康影响研究
- 内分泌干扰研究:研究还关注了类似化合物,如1,1,1-三氯-2,2-双(对氯苯基)-乙烷(DDT)和1,1-二氯-2,2-双(对,对'-氯苯基)乙烯(DDE),对健康和环境的影响。这些化合物在人类和野生动物中起内分泌干扰剂作用,对生殖和免疫系统有影响。它们展示了相关氯化化合物对生物体和生态系统的潜在毒理影响 (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021)。
合成和结构分析
四齿配体的合成:已合成和分析了以乙烯为桥的化合物,用作四齿配体的潜力。这些化合物独特的电子结构提供了关于它们在某些键周围的旋转限制的见解,并已用于合成具有显著刚性和独特结构特征的二核配合物 (Hermon & Tshuva, 2008)。
与不对称二芳基乙烷和二芳基乙烯的反应:已研究了类似化合物的反应,如1,1,1-三卤代-2,2-二芳基乙烷和相应的1,1-二卤代乙烯。这些反应通常涉及在乙二醇中与2-羟基乙氧化钠沸腾,产生各种产物,如二芳基乙炔、二芳基乙醛的环状缩醛和二芳基乙酸,展示了这些化合物的多样化化学反应性 (Sakla, Tadros, & Helmy, 1969)。
安全和危害
This compound is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . Therefore, it’s important to wear protective gloves, clothing, and eye/face protection when handling this chemical . It should not be inhaled, and hands should be washed thoroughly after handling .
作用机制
Target of Action
The primary targets of 1,1-Bis(trichlorosilylmethyl)ethylene are currently unknown. This compound is a chemical reagent and is primarily used in research and development
Biochemical Pathways
Given its status as a chemical reagent, it could potentially influence a variety of pathways depending on the context of its use .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
Given its reactivity, it may cause chemical burns upon contact with skin or eyes, and it reacts violently with water .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Bis(trichlorosilylmethyl)ethylene. For instance, it is known to react violently with water, suggesting that its activity and stability could be significantly affected in aqueous environments .
生化分析
Biochemical Properties
1,1-Bis(trichlorosilylmethyl)ethylene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s reactivity with water and protic solvents suggests that it may participate in hydrolysis reactions, leading to the formation of silanol groups. These silanol groups can further interact with biomolecules, potentially forming covalent bonds or hydrogen bonds . Specific enzymes and proteins that interact with 1,1-Bis(trichlorosilylmethyl)ethylene have not been extensively documented in the literature.
Cellular Effects
The effects of 1,1-Bis(trichlorosilylmethyl)ethylene on various types of cells and cellular processes are not well-documented. Given its chemical properties, it is likely to influence cell function by interacting with cellular membranes and proteins. The compound’s reactivity with water and protic solvents suggests that it may disrupt cellular membranes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1,1-Bis(trichlorosilylmethyl)ethylene involves its reactivity with water and protic solvents, leading to the formation of silanol groups. These silanol groups can interact with biomolecules, potentially forming covalent bonds or hydrogen bonds The compound may also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Bis(trichlorosilylmethyl)ethylene may change over time due to its reactivity with moisture and water. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 1,1-Bis(trichlorosilylmethyl)ethylene can cause severe skin burns and eye damage, indicating its potential for causing long-term cellular damage .
Dosage Effects in Animal Models
The effects of 1,1-Bis(trichlorosilylmethyl)ethylene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at high doses, it can cause severe skin burns, eye damage, and respiratory tract irritation . Threshold effects and toxic or adverse effects at high doses should be carefully monitored in animal studies.
Metabolic Pathways
1,1-Bis(trichlorosilylmethyl)ethylene is involved in metabolic pathways that include hydrolysis reactions leading to the formation of silanol groups. These silanol groups can interact with enzymes and cofactors, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 1,1-Bis(trichlorosilylmethyl)ethylene within cells and tissues are influenced by its reactivity with water and protic solvents. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within cells
Subcellular Localization
The subcellular localization of 1,1-Bis(trichlorosilylmethyl)ethylene is likely influenced by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl6Si2/c1-4(2-11(5,6)7)3-12(8,9)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEUNVMRBBCABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370012 | |
| Record name | 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78948-04-6 | |
| Record name | 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methylene-1,3-propanediyl)bis[trichlorosilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



